molecular formula C20H23ClN6O3 B12179388 N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide

N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide

Cat. No.: B12179388
M. Wt: 430.9 g/mol
InChI Key: PDHZZVMBBBJWJI-UHFFFAOYSA-N
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Description

N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring substituted with a chloro group and a glycinamide moiety linked to a tetrahydropyran ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Glycinamide Formation: The glycinamide moiety is introduced through an amidation reaction, where glycine is reacted with an appropriate amine.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring is synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

    Final Coupling: The final step involves coupling the purine derivative with the glycinamide-tetrahydropyran intermediate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; conditionssolvent such as dimethylformamide (DMF) or dichloromethane (DCM), base such as triethylamine.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Products with different substituents replacing the chloro group.

Scientific Research Applications

N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in specific biological effects.

Comparison with Similar Compounds

N~2~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}glycinamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C20H23ClN6O3

Molecular Weight

430.9 g/mol

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C20H23ClN6O3/c1-29-14-4-2-13(3-5-14)20(6-8-30-9-7-20)11-23-15(28)10-22-17-16-18(25-12-24-16)27-19(21)26-17/h2-5,12H,6-11H2,1H3,(H,23,28)(H2,22,24,25,26,27)

InChI Key

PDHZZVMBBBJWJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CNC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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